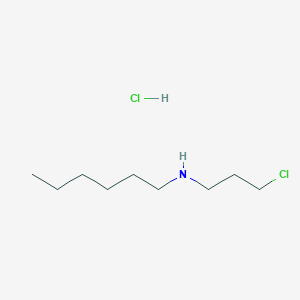
N-(3-chloropropyl)hexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloropropyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a hexyl chain attached to an amine group, with a 3-chloropropyl substituent. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)hexan-1-amine;hydrochloride typically involves the reaction of hexan-1-amine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloropropyl)hexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-(3-hydroxypropyl)hexan-1-amine, N-(3-aminopropyl)hexan-1-amine, and N-(3-mercaptopropyl)hexan-1-amine.
Oxidation Reactions: Products include N-(3-nitrosopropyl)hexan-1-amine and N-(3-nitropropyl)hexan-1-amine.
Reduction Reactions: Products include secondary and tertiary amines such as N-(3-chloropropyl)hexan-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(3-chloropropyl)hexan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.
Wirkmechanismus
The mechanism of action of N-(3-chloropropyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modify biological molecules. Additionally, it can bind to amine receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloropropylamine hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
- N,N-Dimethyl (3-chloropropyl)amine hydrochloride
Uniqueness
N-(3-chloropropyl)hexan-1-amine;hydrochloride is unique due to its specific structure, which combines a hexyl chain with a 3-chloropropyl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
88090-12-4 |
|---|---|
Molekularformel |
C9H21Cl2N |
Molekulargewicht |
214.17 g/mol |
IUPAC-Name |
N-(3-chloropropyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20ClN.ClH/c1-2-3-4-5-8-11-9-6-7-10;/h11H,2-9H2,1H3;1H |
InChI-Schlüssel |
JPKKLWOQHDTZFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14388145.png)
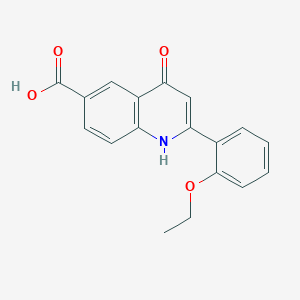

![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
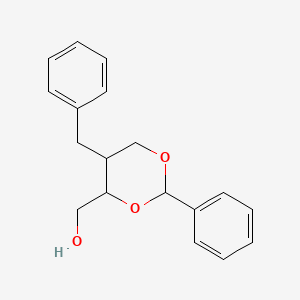
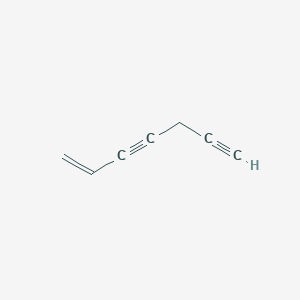
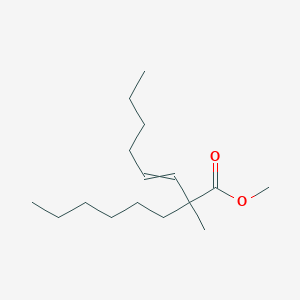
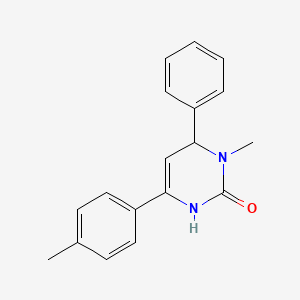

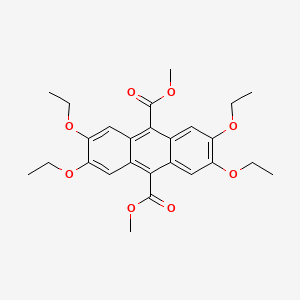
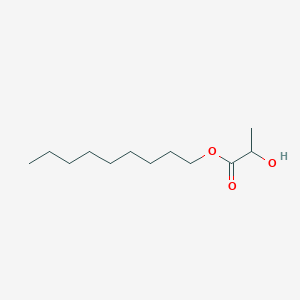
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)

